molecular formula C10H8N4O2S B11728360 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11728360
M. Wt: 248.26 g/mol
InChI Key: NFXHZIJHOSHKFP-UHFFFAOYSA-N
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Description

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a pyridine ring attached to a diazinane core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 3-aminorhodanine with aldehydes. The reaction conditions can vary, but common methods include the use of glacial acetic acid or alcohol as solvents . The reaction proceeds through the formation of Schiff bases or derivatives substituted at both the 3-amino group and the 5-methylene group, depending on the specific conditions employed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity is believed to be due to the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition reduces the production of collagen, thereby exerting its antifibrotic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of a pyridine ring and a diazinane core, which imparts distinct chemical and biological properties. Its potential as an antifibrotic agent further distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

6-hydroxy-5-(pyridin-2-yliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C10H8N4O2S/c15-8-6(9(16)14-10(17)13-8)5-12-7-3-1-2-4-11-7/h1-5H,(H3,13,14,15,16,17)

InChI Key

NFXHZIJHOSHKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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